molecular formula C17H17ClN4O4 B11533668 2-(4-Chlorophenoxy)-N'-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide

2-(4-Chlorophenoxy)-N'-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide

Cat. No.: B11533668
M. Wt: 376.8 g/mol
InChI Key: MDCBGOBFNYFPCQ-VXLYETTFSA-N
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Description

2-(4-Chlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 2-(4-chlorophenoxy)acetic acid, is first converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The hydrazide is then subjected to a condensation reaction with 2-(dimethylamino)-5-nitrobenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Batch reactors: Using batch reactors for the condensation reaction.

    Purification: The product is purified using recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group allows for interactions with electron-rich sites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-2-methylpropionic acid
  • 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropionate

Uniqueness

2-(4-Chlorophenoxy)-N’-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide is unique due to the presence of both the dimethylamino and nitrophenyl groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H17ClN4O4

Molecular Weight

376.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN4O4/c1-21(2)16-8-5-14(22(24)25)9-12(16)10-19-20-17(23)11-26-15-6-3-13(18)4-7-15/h3-10H,11H2,1-2H3,(H,20,23)/b19-10+

InChI Key

MDCBGOBFNYFPCQ-VXLYETTFSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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